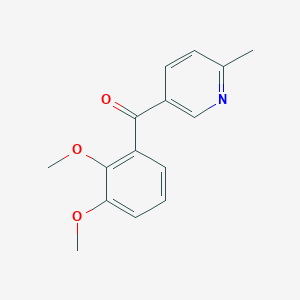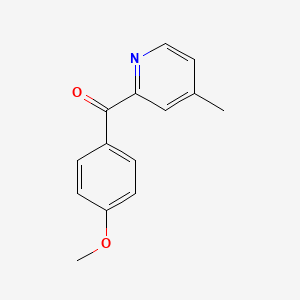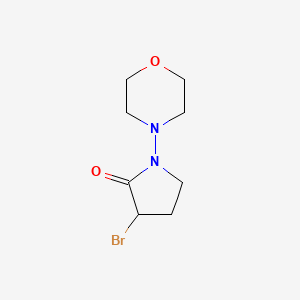
4-ピペリジニル 2-メチルプロパノエート塩酸塩
説明
4-Piperidinyl 2-methylpropanoate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinyl 2-methylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinyl 2-methylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品設計および合成
4-ピペリジニル 2-メチルプロパノエート塩酸塩: は、特にピペリジン誘導体の設計と合成において、医薬品化学における貴重な中間体です 。これらの誘導体は、その生物学的活性により、幅広い医薬品を作成する際に不可欠です。この化合物の構造により、さまざまな官能基を導入することができ、治療の可能性のある新しい薬物を開発するための汎用性の高いビルディングブロックとなっています。
薬理学的研究
薬理学では、4-ピペリジニル 2-メチルプロパノエート塩酸塩は、さまざまな薬理作用を持つ化合物の合成において重要な役割を果たします 。降圧、抗潰瘍、抗菌、抗がんなどの特性を示す誘導体を作成するために使用されます。これは、新しい薬物の発見と評価において不可欠な要素となっています。
有機合成
この化合物は、有機合成における重要な出発物質として機能し、複雑な分子の構築を促進します 。その反応性により、化学者は、天然物や医薬品にしばしば見られるピペリジン誘導体の革新的な合成経路を開発することができます。
生化学的研究
生化学では、4-ピペリジニル 2-メチルプロパノエート塩酸塩は、生化学的経路と相互作用を調査するために使用されます 。その誘導体は、酵素機能、受容体結合、シグナル伝達プロセスを研究するためのプローブまたは阻害剤として機能し、病気の分子機構に関する洞察を提供します。
産業用途
4-ピペリジニル 2-メチルプロパノエート塩酸塩の具体的な産業用途は検索結果では詳細に記載されていませんが、このような化合物は、その反応性と安定な構造を形成する能力により、さまざまな産業で使用される材料や化学物質の開発において、多くの場合、用途を見出します .
基準物質
製薬業界では、4-ピペリジニル 2-メチルプロパノエート塩酸塩は、医薬品製品の品質と一貫性を確保するための分析試験で基準物質として使用される場合があります 。これは、分析方法の妥当性を確認し、合成された化合物の純度を確保するのに役立ちます。
作用機序
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years .
Targets of Action
For example, they are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. They generally involve interactions with cellular receptors or enzymes that lead to changes in cellular function .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can also vary widely. They can influence a range of biological processes, from neurotransmission to metabolic pathways .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can depend on many factors, including the specific compound, the route of administration, and individual patient factors. They are generally well absorbed and distributed throughout the body .
Result of Action
The result of the action of piperidine derivatives can include a wide range of effects, depending on the specific compound and its targets. These can include analgesic effects, anti-inflammatory effects, and many others .
Action Environment
The action of piperidine derivatives can be influenced by a variety of environmental factors, including the presence of other drugs, patient-specific factors like age and health status, and more .
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Piperidinyl 2-methylpropanoate hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can have lasting effects on cells, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-Piperidinyl 2-methylpropanoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
4-Piperidinyl 2-methylpropanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, making the compound a valuable tool in studying metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Piperidinyl 2-methylpropanoate hydrochloride within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Piperidinyl 2-methylpropanoate hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s activity and its role in cellular processes .
特性
IUPAC Name |
piperidin-4-yl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQIOMLDPDEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)






![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)

